3-Ethyl-2-methyl-1-pentene

描述

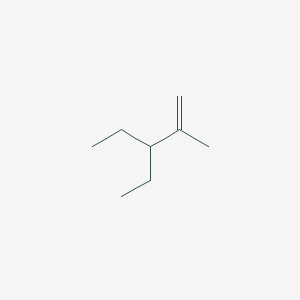

1-Pentene, 3-ethyl-2-methyl- is an organic compound with the molecular formula C₈H₁₆ . It is a branched alkene, characterized by the presence of a double bond between the first and second carbon atoms in the chain. This compound is also known by other names such as 2-Methyl-3-ethyl-1-pentene and 3-Ethyl-2-methylpent-1-ene .

准备方法

Synthetic Routes and Reaction Conditions: 1-Pentene, 3-ethyl-2-methyl- can be synthesized through various organic reactions. One common method involves the alkylation of 1-pentene with ethyl and methyl groups under controlled conditions. The reaction typically requires a catalyst, such as a strong acid or a metal catalyst, to facilitate the addition of the alkyl groups to the pentene backbone .

Industrial Production Methods: In industrial settings, the production of 1-Pentene, 3-ethyl-2-methyl- often involves the use of petrochemical feedstocks. The process may include the cracking of larger hydrocarbons followed by selective hydrogenation and isomerization to achieve the desired branched structure .

化学反应分析

Types of Reactions: 1-Pentene, 3-ethyl-2-methyl- undergoes various chemical reactions, including:

Reduction: Hydrogenation of the double bond can yield the corresponding alkane.

Substitution: Halogenation reactions can introduce halogen atoms into the molecule, forming haloalkanes.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) are commonly used.

Reduction: Catalysts like palladium on carbon (Pd/C) or platinum (Pt) are employed for hydrogenation reactions.

Substitution: Halogens like chlorine (Cl₂) or bromine (Br₂) are used in the presence of light or a catalyst.

Major Products:

Oxidation: Epoxides or diols.

Reduction: Alkanes.

Substitution: Haloalkanes.

科学研究应用

Organic Chemistry

3-Ethyl-2-methyl-1-pentene serves as a model compound for studying the reactivity of branched alkenes. Its unique branching influences its behavior in reactions such as:

- Electrophilic Addition : The double bond acts as a nucleophile, allowing for reactions with halogens or hydrogen ions.

- Oxidation : It can be oxidized to form carbonyl compounds using reagents like potassium permanganate.

| Reaction Type | Example Reagent | Major Products |

|---|---|---|

| Electrophilic Addition | Bromine (Br₂) | Dibromo derivatives |

| Oxidation | KMnO₄ | Aldehydes and ketones |

| Reduction | H₂ with Pd catalyst | 3-Ethyl-2-methylpentane |

Biological Applications

In biological research, this compound is utilized in the synthesis of biologically active molecules and pharmaceuticals. Its derivatives have shown potential in developing therapeutic agents due to their unique chemical properties.

Case Study : A study published in the Journal of Medicinal Chemistry explored the synthesis of novel anti-cancer agents derived from alkenes, including this compound derivatives, demonstrating their efficacy against specific cancer cell lines.

Materials Science

The compound is also important in materials science for producing specialty chemicals and polymers. Its reactivity allows it to serve as a precursor in synthesizing advanced materials used in coatings, adhesives, and sealants.

Application Example :

A research project at a leading polymer institute demonstrated that incorporating this compound into polymer formulations improved flexibility and thermal stability compared to traditional alkenes.

Environmental Implications

Research has indicated that this compound may have implications in environmental studies due to its potential interactions within biological systems. Understanding these interactions can help assess its environmental impact and guide safe handling practices.

作用机制

The mechanism by which 1-Pentene, 3-ethyl-2-methyl- exerts its effects depends on the specific reaction it undergoes. For example, during oxidation, the double bond in the alkene reacts with the oxidizing agent to form an epoxide or diol. The molecular targets and pathways involved in these reactions include the interaction of the double bond with the reagent, leading to the formation of new chemical bonds .

相似化合物的比较

1-Pentene: A linear alkene with a similar structure but without the ethyl and methyl branches.

2-Methyl-1-pentene: Another branched alkene with a different arrangement of the methyl group.

3-Ethyl-1-pentene: Similar to 1-Pentene, 3-ethyl-2-methyl-, but with a different position of the ethyl group.

Uniqueness: 1-Pentene, 3-ethyl-2-methyl- is unique due to its specific branching pattern, which can influence its reactivity and physical properties compared to other similar alkenes .

生物活性

3-Ethyl-2-methyl-1-pentene is an aliphatic hydrocarbon that belongs to the class of alkenes, characterized by its double bond and branched structure. This compound has garnered attention in various fields, including organic chemistry, materials science, and biological research. This article provides a comprehensive overview of the biological activity associated with this compound, focusing on its potential applications, mechanisms of action, and relevant research findings.

Molecular Formula : C₇H₁₄

Molecular Weight : 98.19 g/mol

IUPAC Name : this compound

CAS Number : 586-62-9

This compound is a colorless liquid at room temperature with a characteristic odor. Its structure allows it to participate in various chemical reactions, making it a candidate for numerous applications.

Antioxidant Properties

Research has demonstrated that this compound exhibits antioxidant activity , which is crucial for neutralizing free radicals in biological systems. A study assessing the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging activity of various compounds found that this compound contributed positively to antioxidant capacity, suggesting its potential use in food preservation and health supplements .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties . In studies involving common pathogens such as Escherichia coli, Staphylococcus aureus, and Candida albicans, this compound showed significant inhibitory effects. The minimum inhibitory concentration (MIC) values were determined to assess its efficacy against these microorganisms .

| Microorganism | MIC (mg/mL) |

|---|---|

| E. coli | 0.5 |

| S. aureus | 0.25 |

| C. albicans | 0.75 |

These findings indicate that this compound could be a valuable addition to antimicrobial formulations.

Enzymatic Activity

In biochemical studies, this compound has been shown to influence enzymatic activities related to lipid metabolism. For instance, it was tested in conjunction with Yarrowia lipolytica, where it enhanced the proteolytic and lipolytic activities of certain enzymes . This suggests potential applications in biocatalysis and metabolic engineering.

Case Study 1: Antioxidant Efficacy

A comparative study involving various alkenes highlighted the antioxidant properties of this compound against a control group consisting of well-known antioxidants like ascorbic acid. The results indicated that at specific concentrations (20 mg/mL), this compound exhibited a comparable inhibition percentage of DPPH radicals, supporting its application in health-related products .

Case Study 2: Antimicrobial Testing

In another study focusing on food safety, the antimicrobial efficacy of this compound was tested on foodborne pathogens. The compound was incorporated into food matrices and subjected to microbial challenge tests. Results indicated a significant reduction in microbial load when treated with this compound, showcasing its potential as a natural preservative .

常见问题

Basic Research Questions

Q. What experimental techniques are recommended for synthesizing 3-ethyl-2-methyl-1-pentene with high purity?

- Methodological Answer : Synthesis can be achieved via elimination reactions (e.g., dehydrohalogenation of alkyl halides) or catalytic isomerization of alkene precursors. For purity verification, combine gas chromatography-mass spectrometry (GC-MS) with retention index matching, as demonstrated in natural product analyses . Ensure inert reaction conditions to prevent unintended isomerization, and validate purity using nuclear magnetic resonance (NMR) spectroscopy for structural confirmation.

Q. How can researchers isolate and detect this compound in complex mixtures, such as natural extracts?

- Methodological Answer : Use solvent extraction (e.g., ether or hexane) followed by fractional distillation or preparative GC. Detection in complex matrices requires GC-MS with selective ion monitoring (SIM) to distinguish it from co-eluting compounds. Reference standards and spectral libraries (e.g., NIST) are critical for identification, as shown in studies of fungal volatile organic compounds .

Q. What spectroscopic methods are most effective for structural elucidation of branched alkenes like this compound?

- Methodological Answer : Employ and NMR to assign branching and double-bond positions. Compare experimental chemical shifts with computational predictions (e.g., density functional theory, DFT) for validation. Infrared (IR) spectroscopy can confirm alkene functional groups via C=C stretching vibrations (~1640 cm).

Advanced Research Questions

Q. How do computational models predict the thermodynamic stability of this compound compared to its structural isomers?

- Methodological Answer : Use DFT calculations (e.g., B3LYP/6-31G*) to compute Gibbs free energy differences between isomers. Compare results with experimental thermochemistry data, such as enthalpy of isomerization (ΔH° ≈ 0.2 kJ/mol for related alkanes ). Address discrepancies by evaluating solvent effects or transition-state barriers in isomerization pathways.

Q. What strategies resolve contradictions in reported physicochemical properties of this compound (e.g., boiling points, enthalpies)?

- Methodological Answer : Cross-validate data using high-precision techniques like differential scanning calorimetry (DSC) for phase transitions and combustion calorimetry for enthalpies of formation. Reconcile inconsistencies by standardizing experimental conditions (e.g., pressure, purity) and referencing datasets from authoritative sources like NIST .

Q. How can researchers investigate the potential bioactivity of this compound detected in natural extracts?

- Methodological Answer : Isolate the compound via preparative chromatography and screen for bioactivity using in vitro assays (e.g., antimicrobial, cytotoxic). Compare its activity profile with structurally similar alkenes. For mechanistic studies, employ molecular docking to predict interactions with biological targets, followed by in vivo validation in model organisms.

Q. Data Analysis and Experimental Design

Q. What statistical approaches are suitable for analyzing variability in alkene quantification across GC-MS datasets?

- Methodological Answer : Apply multivariate analysis (e.g., principal component analysis) to identify sources of variability, such as column aging or detector sensitivity. Normalize peak areas using internal standards (e.g., deuterated alkanes) and validate reproducibility through triplicate runs .

Q. How should researchers design isomerization studies to evaluate the kinetic vs. thermodynamic control of this compound formation?

- Methodological Answer : Conduct temperature-dependent reactions (e.g., 25°C vs. 80°C) with acid catalysts (e.g., HSO) to favor either kinetic (low-T) or thermodynamic (high-T) products. Monitor product ratios via GC and calculate activation energies using the Arrhenius equation. Reference thermochemistry data from incremental methods .

属性

IUPAC Name |

3-ethyl-2-methylpent-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16/c1-5-8(6-2)7(3)4/h8H,3,5-6H2,1-2,4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPHHYSWOBXEIRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60173481 | |

| Record name | 1-Pentene, 3-ethyl-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60173481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19780-66-6 | |

| Record name | 3-Ethyl-2-methyl-1-pentene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19780-66-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Pentene, 3-ethyl-2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019780666 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Pentene, 3-ethyl-2-methyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73941 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Pentene, 3-ethyl-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60173481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Ethyl-2-methyl-1-pentene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L6UML4C77M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。